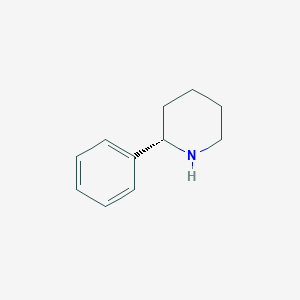

(S)-2-phenylpiperidine

Übersicht

Beschreibung

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and common uses.

Synthesis Analysis

This would involve detailing the methods and reactions used to synthesize the compound, including any catalysts or reagents required.Molecular Structure Analysis

This would involve examining the molecular structure of the compound, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Dopamine Autoreceptor Antagonists

(S)-2-phenylpiperidine derivatives have been studied for their interaction with central dopamine receptors. They are characterized as centrally acting dopamine autoreceptor antagonists. These compounds, especially those with specific substituents, are active in vivo on dopamine synthesis and turnover, without inducing strong hypoactivity or catalepsy. This indicates their potential in influencing dopamine-related processes without significant side effects (Sonesson et al., 1994).

Dopamine Receptor-Directed Compounds

Phenylpiperidines like OSU6162 and ACR16 are proposed as novel drugs for brain disorders, including schizophrenia and Huntington's disease, due to their dopamine stabilizing effects. Their activities have been evaluated in assays for the D2 dopamine receptor in vitro, highlighting their relevance in neuropsychiatric disorder treatments (Kara et al., 2010).

Chiral Building Blocks in Alkaloid Synthesis

δ-Amino β-keto esters, designed as polyfunctionalized chiral building blocks for alkaloid synthesis, can be used to synthesize (S)-2-phenylpiperidine. This demonstrates its role in the asymmetric synthesis of complex organic compounds, highlighting its utility in synthetic organic chemistry (Davis et al., 2000).

Novel Analgesic and Anesthetic Agents

4-Phenyl-4-anilidopiperidines, incorporating the 4-phenylpiperidine pharmacophore, represent a novel class of potent opioid analgesic and anesthetic agents. These compounds show promise in outpatient surgical settings and for patient-controlled analgesia, underscoring the therapeutic potential of (S)-2-phenylpiperidine derivatives in pain management (Kudzma et al., 1989).

Inhibition of Non-Quantal Acetylcholine Leakage

A study on 2(4-phenylpiperidine)cyclohexanol showed its ability to inhibit non-quantal acetylcholine leakage in mouse diaphragm fibers. This suggests potential applications in neuromuscular research, particularly in understanding synaptic mechanisms and drug development (Vyskocil, 1985).

Serotonin Antagonists for Antiglaucoma Agents

1-Phenylpiperidine derivatives have been identified as potential antiglaucoma agents due to their ability to lower intraocular pressure. Classified as serotonergic ligands, these compounds may act as serotonin antagonists, indicating their therapeutic potential in ophthalmology (Schoenwald et al., 1997).

Synthesis of Perhydrohistrionicotoxin

The anodic cyanation of certain phenylpiperidines has been used for the synthesis of aminonitriles, which contribute to constructing the carbon framework of perhydrohistrionicotoxin. This illustrates the role of (S)-2-phenylpiperidine in the synthesis of complex molecular structures, relevant in medicinal chemistry (Malassene et al., 2003).

Sigma Receptor Ligands

Substituted 1-phenyl-2-cyclopropylmethylamines, which include phenylpiperidin-4-ol derivatives, have been studied for their affinity to sigma receptor subtypes. These compounds demonstrate potential as sigma receptor ligands, which is significant in the development of novel therapeutics for neurological and psychiatric conditions (Prezzavento et al., 2007).

Safety And Hazards

This would involve examining the safety data for the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.

For a thorough and accurate analysis, each of these aspects would likely require consulting multiple scientific papers and resources. It’s important to note that this is a complex task typically carried out by researchers or professionals in the field. I hope this general outline is helpful!

Eigenschaften

IUPAC Name |

(2S)-2-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIAUTGOUJDVEI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451194 | |

| Record name | (S)-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-phenylpiperidine | |

CAS RN |

70665-05-3 | |

| Record name | (S)-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

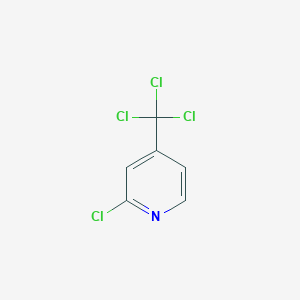

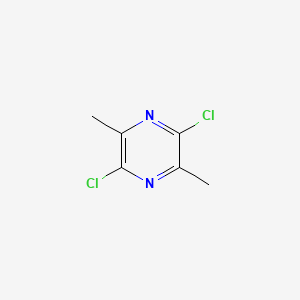

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

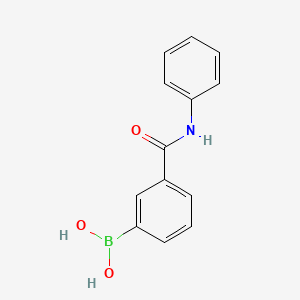

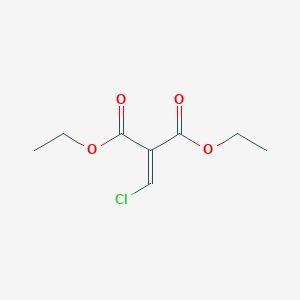

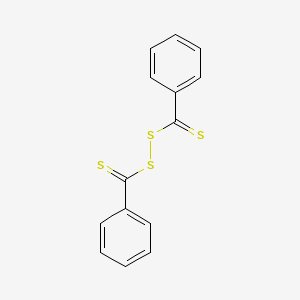

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)